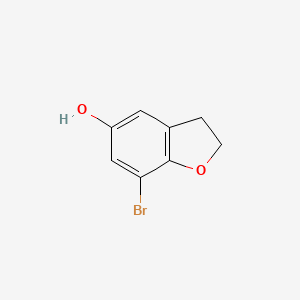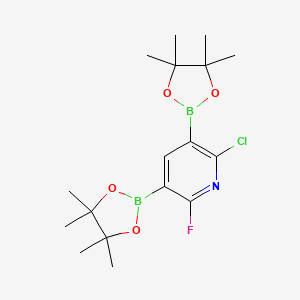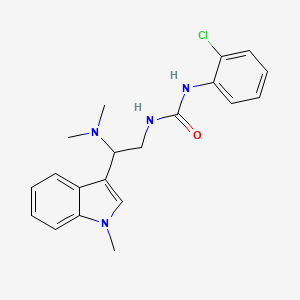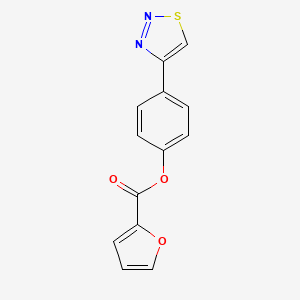
7-Bromo-2,3-dihydro-1-benzofuran-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-Bromo-2,3-dihydro-1-benzofuran-5-ol” is a chemical compound with the CAS Number: 1785460-91-4 . It has a molecular weight of 215.05 and is typically in the form of a powder .
Molecular Structure Analysis
The InChI Code for “7-Bromo-2,3-dihydro-1-benzofuran-5-ol” is 1S/C8H7BrO2/c9-7-4-6(10)3-5-1-2-11-8(5)7/h3-4,10H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“7-Bromo-2,3-dihydro-1-benzofuran-5-ol” is a powder . It is stored at room temperature .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 7-Bromo-2,3-dihydro-1-benzofuran-5-ol, focusing on six unique applications:
Anticancer Research
7-Bromo-2,3-dihydro-1-benzofuran-5-ol has shown potential in anticancer research due to its ability to inhibit the growth of various cancer cell lines. Benzofuran derivatives, in general, have been studied for their cytotoxic effects against leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . The specific mechanisms often involve the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Agents
This compound is also being explored for its antimicrobial properties. Benzofuran derivatives have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi . The presence of bromine in the structure enhances its efficacy, making it a promising candidate for developing new antimicrobial agents.
Antioxidant Activity
Research has indicated that 7-Bromo-2,3-dihydro-1-benzofuran-5-ol exhibits antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various chronic diseases. The compound’s ability to scavenge free radicals and reduce oxidative damage makes it valuable in the development of therapeutic agents for diseases related to oxidative stress .
Anti-inflammatory Applications
The anti-inflammatory potential of benzofuran derivatives, including 7-Bromo-2,3-dihydro-1-benzofuran-5-ol, is another area of interest. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. This property is particularly useful in treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Neuroprotective Effects
Studies have shown that benzofuran derivatives can have neuroprotective effects, which are beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s . The neuroprotective properties are attributed to their ability to inhibit neuroinflammation and oxidative stress, which are key factors in the progression of these diseases.
Antiviral Research
7-Bromo-2,3-dihydro-1-benzofuran-5-ol is also being investigated for its antiviral properties. Benzofuran compounds have shown activity against various viruses, including hepatitis C virus (HCV) and human immunodeficiency virus (HIV) . The antiviral activity is often due to the inhibition of viral replication and the disruption of viral protein functions.
Safety and Hazards
Future Directions
Benzofuran compounds, including “7-Bromo-2,3-dihydro-1-benzofuran-5-ol”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . They are considered potential natural drug lead compounds . Future research may focus on developing promising compounds with target therapy potentials and little side effects .
properties
IUPAC Name |
7-bromo-2,3-dihydro-1-benzofuran-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-7-4-6(10)3-5-1-2-11-8(5)7/h3-4,10H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAVGOYGGNRSCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2-(4-methyl-3-nitrophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2838688.png)
![3-{3-[(Diethylamino)sulfonyl]phenyl}-1-phenylpyrazole-4-carbaldehyde](/img/structure/B2838689.png)
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-cyclopropylpropanamide](/img/structure/B2838690.png)


![3-oxo-N-(p-tolyl)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2838693.png)


![8-ethoxy-1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2838697.png)
![4-Ethyl-5-fluoro-6-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2838701.png)
![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2838702.png)
![1-[(3S,4R)-4-Azidooxolan-3-yl]-4-bromopyrazole](/img/structure/B2838703.png)
![6-Chloroimidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B2838705.png)
![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone](/img/structure/B2838707.png)